molecular formula C18H15NO4 B13705313 Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate

Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate

Cat. No.: B13705313
M. Wt: 309.3 g/mol
InChI Key: OLNOOWNJWWOLPE-UHFFFAOYSA-N
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Description

Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring fused with a phenyl group substituted with a benzyloxy moiety at the para position. The isoxazole core (a five-membered ring containing one oxygen and one nitrogen atom) is esterified at the 3-position with a methyl carboxylate group.

The benzyloxy group may be introduced through nucleophilic substitution or protective group strategies, as seen in compounds like 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a) .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 5-(4-phenylmethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H15NO4/c1-21-18(20)16-11-17(23-19-16)14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

OLNOOWNJWWOLPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate generally follows a multi-step approach:

  • Preparation of the substituted acetophenone intermediate bearing the benzyloxy group.
  • Formation of the isoxazole ring via cyclization reactions, often involving hydroxylamine derivatives.
  • Esterification or direct use of methyl ester intermediates to furnish the final compound.

Specific Preparation Procedures

Preparation via Substituted Acetophenone and Cyclization (Patent CN101580495A)

A detailed preparation method is described in a Chinese patent (CN101580495A), which involves the following key steps:

  • Synthesis of 3-nitro-4-hydroxyacetophenone : This intermediate is prepared as a starting material (details referenced to Example 1 in the patent).

  • Alkylation to form 3-nitro-4-benzyloxyacetophenone :

    • Reactants: 3-nitro-4-hydroxyacetophenone (5.00 g, 27.60 mmol), anhydrous potassium carbonate (11.40 g, 82.90 mmol), potassium iodide (0.27 g, 1.38 mmol), benzyl chloride (6.4 mL, 55.20 mmol), and DMF (50 mL).
    • Conditions: Stirring at 65°C for 20 min before adding benzyl chloride, then continuing reaction at 65°C for 3 hours.
    • Workup: Reaction mixture poured into water (300 mL), solids filtered and recrystallized from ethyl acetate.
    • Yield: 66.8%, melting point 132.7–134.7°C.
  • Subsequent cyclization and functional group transformations lead to the formation of the isoxazole ring and the methyl ester functionality to yield the target compound.

This method highlights the importance of the benzyloxy group installation via nucleophilic substitution on the hydroxyacetophenone precursor, followed by ring closure to form the isoxazole core.

Cyclization Using Hydroxylamine and Chalcone Derivatives

Another approach, extrapolated from related isoxazole syntheses, involves the reaction of chalcone intermediates with hydroxylamine hydrochloride under reflux conditions:

  • Chalcones bearing aryl and benzyloxy substituents are synthesized by aldol condensation of aromatic aldehydes and acetophenones.
  • The chalcone is then treated with hydroxylamine hydrochloride and sodium acetate in methanol with catalytic acetic acid.
  • Reflux for 10–12 hours, followed by isolation of the isoxazole product by crystallization.
  • This method allows for the formation of 3-aryl-5-[4-(benzyloxy)phenyl]isoxazole derivatives, which can be esterified or directly used as methyl esters.
Direct Esterification and Functional Group Transformations

In some cases, methyl esters of isoxazole carboxylic acids are prepared via Fischer esterification or other esterification methods using acidic catalysts such as aluminum chloride or sulfuric acid. These esters can then be further functionalized to introduce the benzyloxy substituent or other aromatic groups.

Data Table: Representative Preparation Conditions and Yields

Step/Compound Reactants & Conditions Yield (%) Melting Point (°C) Notes
3-nitro-4-benzyloxyacetophenone 3-nitro-4-hydroxyacetophenone, K2CO3, KI, benzyl chloride, DMF, 65°C, 3 h 66.8 132.7–134.7 Alkylation step to install benzyloxy group
Isoxazole ring formation from chalcone Chalcone, hydroxylamine hydrochloride, sodium acetate, acetic acid, methanol, reflux 10–12 h 64–72 Variable Cyclization to form isoxazole core
Esterification of carboxylic acid Aromatic acid, methanol, acidic catalyst (AlCl3 or H2SO4), reflux 50–65 Variable Fischer esterification to yield methyl ester

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

Reaction Type Reagents/Conditions Product
Acidic HydrolysisHCl (aq), reflux5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylic acid
Basic HydrolysisNaOH (aq), heatSodium salt of the carboxylic acid

This transformation is common in ester chemistry and aligns with general reactivity patterns observed in isoxazole esters .

Reduction of the Isoxazole Ring

The isoxazole ring can undergo hydrogenation to form dihydroisoxazole or fully saturated oxazole derivatives, depending on reaction conditions.

Reaction Type Reagents/Conditions Product
Partial ReductionH₂, Pd/C (ambient pressure)4,5-Dihydroisoxazole derivative
Full ReductionH₂, Raney Ni (high pressure)Oxazole derivative

Reduction modifies the heterocycle’s aromaticity, potentially altering its biological interactions .

Benzyloxy Group Deprotection

The benzyl ether group can be cleaved via catalytic hydrogenolysis, yielding a phenol derivative.

Reaction Type Reagents/Conditions Product
HydrogenolysisH₂, Pd/C, ethanol5-[4-Hydroxyphenyl]isoxazole-3-carboxylate

This reaction is pivotal for generating intermediates for further functionalization .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring attached to the isoxazole may undergo EAS at the para position (relative to the benzyloxy group). Common reactions include nitration or halogenation.

Reaction Type Reagents/Conditions Product
NitrationHNO₃, H₂SO₄, 0–5°C5-[4-(Benzyloxy)-3-nitrophenyl]isoxazole-3-carboxylate
BrominationBr₂, FeBr₃5-[4-(Benzyloxy)-3-bromophenyl]isoxazole-3-carboxylate

Substituents on the phenyl ring can influence regioselectivity and reaction rates .

Nucleophilic Substitution at the Isoxazole Ring

The isoxazole’s electron-deficient nature allows nucleophilic attack at specific positions. For example:

  • C-5 Position : Reactions with amines or thiols may occur under basic conditions.

Reaction Type Reagents/Conditions Product
AminationNH₃, K₂CO₃, DMF5-[4-(Benzyloxy)phenyl]-3-(methylcarbamoyl)isoxazole

Oxidation Reactions

Oxidation of the benzyloxy group or methyl ester is less common but could proceed under strong oxidizing agents:

Reaction Type Reagents/Conditions Product
Benzylic OxidationKMnO₄, H₂O, heat5-[4-(Benzoyloxy)phenyl]isoxazole-3-carboxylate

Key Considerations and Limitations

  • Structural Analog Data : Insights are derived from structurally related compounds (e.g., dihydroisoxazoles and anti-TB isoxazole esters ).

  • Reagent Compatibility : The benzyloxy group’s stability under acidic/basic conditions must be verified experimentally.

  • Regioselectivity : Substituents on the phenyl ring may direct electrophilic or nucleophilic attacks.

Scientific Research Applications

Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The isoxazole ring plays a crucial role in stabilizing the compound’s interaction with these targets, leading to desired biological effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern significantly influences physicochemical properties and bioactivity. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference
Methyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate 4-(ethoxycarbonyl) C₁₄H₁₃NO₅ 275.26 N/A Intermediate for further synthesis
Methyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate 2,4-bis(benzyloxy) C₂₅H₂₁NO₅ N/A N/A Increased steric bulk
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate 4-bromo C₁₁H₈BrNO₃ 286.10 N/A Halogenated derivative for coupling
Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate 4-(trifluoromethyl) C₁₃H₁₀F₃NO₃ 285.22 N/A Electron-withdrawing substituent

Key Observations :

  • Benzyloxy vs. Ethoxycarbonyl : The benzyloxy group in the target compound enhances lipophilicity compared to the ethoxycarbonyl group in , which may improve membrane permeability in bioactive contexts.
  • Halogenation : Bromophenyl derivatives (e.g., ) are often used in cross-coupling reactions, whereas trifluoromethyl groups () improve metabolic stability and electronegativity.

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects solubility and metabolic stability:

Compound Name Ester Group Molecular Weight (g/mol) Synthetic Yield Key Applications Reference
Methyl 5-[4-(benzyloxy)phenyl]isoxazole-3-carboxylate Methyl ~297.28 (estimated) N/A Hypothesized antimicrobial N/A
Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate Ethyl 285.22 N/A Pharmaceutical intermediate
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Ethyl 231.25 High purity Structural studies

Key Observations :

  • Methyl esters (target compound) are typically more hydrolytically stable than ethyl esters, which may undergo faster enzymatic cleavage in vivo.
  • Ethyl esters (e.g., ) offer better solubility in organic solvents, facilitating synthetic modifications.

Biological Activity

Methyl 5-[4-(benzyloxy)phenyl]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique isoxazole ring structure substituted with a benzyloxy group, which enhances its solubility and biological activity. The presence of the carboxylate moiety is crucial for its interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, altering their activity. For example, studies indicate that derivatives of isoxazole compounds can inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are critical in inflammatory processes .
  • Receptor Modulation : It can modulate receptor activity, impacting various signaling pathways. This modulation may lead to anti-inflammatory and anticancer effects.

Anti-inflammatory Properties

Research has demonstrated that isoxazole derivatives exhibit significant anti-inflammatory activities. This compound has been studied for its potential to reduce inflammation through the inhibition of COX enzymes, which play a pivotal role in the inflammatory response .

Anticancer Activity

The compound has shown promise in anticancer research. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness can be attributed to the structural features that allow it to interact with microbial targets .

Research Findings and Case Studies

Several studies provide insights into the biological activity of this compound:

StudyFindings
Study on Enzyme Inhibition Demonstrated that isoxazole derivatives effectively inhibit COX enzymes with IC50 values indicating significant potency .
Anticancer Activity Assessment Showed that the compound induces apoptosis in HeLa cells via intrinsic and extrinsic pathways .
Antimicrobial Evaluation Exhibited moderate activity against Mycobacterium tuberculosis strains, with MIC values comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the benzyloxy group enhances solubility and biological interactions, while variations in the carboxylic acid moiety can affect enzyme binding affinity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate, and how can purity be optimized?

  • Methodology : A typical synthesis involves a multi-step reaction starting with the condensation of hydroxylamine with a substituted benzaldehyde derivative to form the isoxazole ring, followed by benzylation and esterification. For example, analogous isoxazole derivatives have been synthesized via cyclization reactions using trichlorotriazine as a coupling agent under anhydrous conditions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How should researchers characterize the structure of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the benzyloxy group (δ ~5.0 ppm for OCH2_2Ph), isoxazole protons (δ 6.5–8.5 ppm), and ester carbonyl (δ ~165 ppm in 13C^{13}C) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (expected m/z ~351.3 for C19_{19}H15_{15}NO4_4) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation) resolves bond lengths and angles, particularly the planarity of the isoxazole ring and dihedral angles between substituents .

Q. What are the critical safety protocols for handling and storing this compound?

  • Methodology :

  • Storage : Keep in airtight, light-resistant containers at 2–8°C in a dry, ventilated area to prevent hydrolysis of the ester group .
  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (P260, P264). Avoid contact with oxidizing agents (P220) .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodology :

  • Analog Synthesis : Modify the benzyloxy group (e.g., substitute with halogen or methoxy groups) and the ester moiety (e.g., replace methyl with ethyl or tert-butyl).
  • Activity Assays : Test analogs against target enzymes (e.g., MAPK) using kinase inhibition assays (IC50_{50} determination) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites, focusing on hydrogen bonding and hydrophobic contacts .

Q. What strategies are effective in evaluating the metabolic stability of this compound in vitro?

  • Methodology :

  • Microsomal Incubation : Incubate with rat/human liver microsomes (37°C, NADPH system) and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance .
  • CYP Inhibition Assays : Use fluorogenic substrates to assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

Q. How can researchers investigate the compound’s interaction with biological targets using biophysical techniques?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., MAPK) on a sensor chip and measure binding kinetics (konk_{on}, koffk_{off}, KDK_D) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .
  • Fluorescence Polarization : Track changes in ligand mobility upon binding to fluorescently labeled proteins .

Q. What are the key considerations for analyzing conflicting data in stability studies under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H2_2O) conditions at 40–60°C. Monitor degradation products via UPLC-PDA.
  • Statistical Validation : Use ANOVA to compare degradation rates across conditions and identify outliers. Replicate experiments to confirm reproducibility .

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